NMDAR antagonist 1
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Overview
Description
NMDAR antagonist 1 is a compound that inhibits the action of the N-Methyl-D-aspartate receptor (NMDAR). NMDARs are a type of glutamate receptor that play a crucial role in synaptic plasticity, memory function, and neurodevelopment. NMDAR antagonists are used in various therapeutic applications, including the treatment of neurological disorders and depression .
Mechanism of Action
Target of Action
NMDAR antagonist 1, also known as “(1S)-7-bromo-N-[2-(4-hydroxyphenyl)ethyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxamide”, primarily targets the N-Methyl-D-aspartate receptor (NMDAR) . NMDARs are a class of ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function .
Mode of Action
This compound acts by inhibiting the action of NMDARs . It binds to the receptor and antagonizes, or inhibits, its function . This inhibition prevents the influx of calcium ions (Ca2+) through the NMDAR channels, thus preventing neuronal membrane depolarization and downstream signaling mechanisms .
Biochemical Pathways
The inhibition of NMDARs affects several biochemical pathways. The primary pathway involves the regulation of synaptic plasticity and memory function . Abnormal expression levels of NMDARs can be involved in numerous neurological disorders and pathological conditions . Hypofunction of NMDARs can result in cognitive defects; overstimulation of NMDARs causes excitotoxicity and subsequent neurodegeneration .
Pharmacokinetics
It is known that most nmdar antagonists are metabolized in the liver . Frequent administration of most NMDAR antagonists can lead to tolerance, whereby the liver will more quickly eliminate NMDAR antagonists from the bloodstream .
Result of Action
The inhibition of NMDARs by this compound can have several effects at the molecular and cellular level. These include alterations in mood, hallucinations, paranoid delusions, confusion, difficulty concentrating, agitation, nightmares, catatonia, ataxia, anesthesia, and learning and memory deficits .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxidative stress, kynurenic acid, and hypoxia may potentially elicit NMDAR hypofunction . .
Biochemical Analysis
Biochemical Properties
NMDAR antagonist 1 plays a significant role in biochemical reactions, particularly in the context of excitotoxicity, a key pathological process implicated in neurodegenerative disorders . It interacts with the NMDA receptor, which plays a central role in excitotoxicity . The specific effect of this compound is influenced by variables including developmental stage, gender, species, strain, and, crucially, the administered dose .
Cellular Effects
The cellular effects of this compound are profound. It has been shown to interfere with short-interval timing by producing an overestimation of time and a nonscalar increase in variability . Moreover, it increases the response rate, suggesting a decrease in response inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the NMDA receptor. This receptor plays a central role in excitotoxicity, a key pathological process implicated in neurodegenerative disorders . This compound works to antagonize, or inhibit the action of, the NMDA receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects. For instance, it has been found to interfere with short-interval timing by producing an overestimation of time and a nonscalar increase in variability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The specific effect of this compound is influenced by variables including developmental stage, gender, species, strain, and, crucially, the administered dose .
Metabolic Pathways
This compound is involved in various metabolic pathways. Glutamate, the most vital excitatory neurotransmitter in the central nervous system (CNS), plays a crucial role in regulating various metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Upon application of NMDA in both in vitro and in vivo models, increased delivery of bioactive molecules that was mediated through modulation of molecules involved in molecular delivery, including clathrin and caveolin were observed .
Subcellular Localization
The subcellular localization of this compound involves its interaction with the NMDA receptor. As a result of this variation, the GluN2 subunits therefore influence cell-surface expression, subcellular localization, and recycling/degradation of NMDA receptor subtypes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NMDAR antagonist 1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. . Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
NMDAR antagonist 1 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and other substitution reactions to introduce functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine .
Major Products Formed
The major products formed from these reactions include intermediates with enhanced binding affinity to NMDAR, which are further processed to obtain the final compound .
Scientific Research Applications
NMDAR antagonist 1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and function of NMDARs.
Biology: Helps in understanding the role of NMDARs in synaptic plasticity and neurodevelopment.
Medicine: Investigated for its potential in treating neurological disorders, depression, and neurodegenerative diseases
Industry: Utilized in the development of new therapeutic agents targeting NMDARs.
Comparison with Similar Compounds
Similar Compounds
Ketamine: A well-known NMDAR antagonist with rapid antidepressant effects.
Esketamine: An enantiomer of ketamine with similar therapeutic effects.
Uniqueness
NMDAR antagonist 1 is unique due to its specific binding affinity and selectivity for certain NMDAR subunits, which enhances its therapeutic potential while minimizing side effects .
Properties
IUPAC Name |
(1S)-7-bromo-N-[2-(4-hydroxyphenyl)ethyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c21-15-3-6-17-14(11-15)12-24-18(7-8-19(24)23-17)20(26)22-10-9-13-1-4-16(25)5-2-13/h1-6,11,18,25H,7-10,12H2,(H,22,26)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHFPVRYYJGAJY-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(CN2C1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NC3=C(CN2[C@@H]1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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